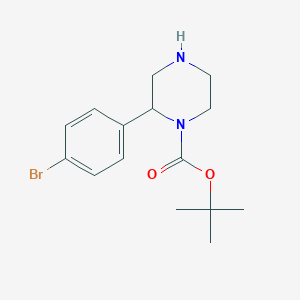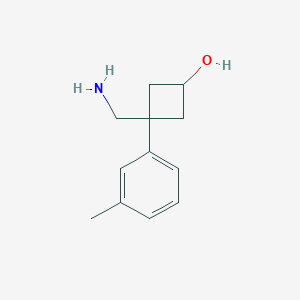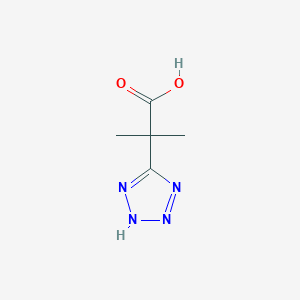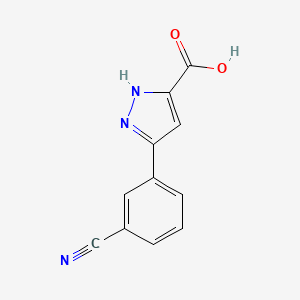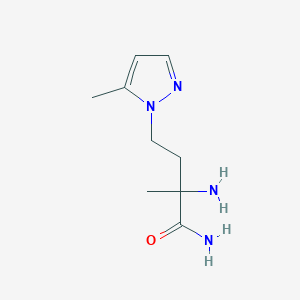
Methyl (S)-3-amino-3-(isothiazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate is a chemical compound with a molecular formula of C7H10N2O2S This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The amino group can be introduced through nucleophilic substitution reactions, while the ester group is typically formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate involves its interaction with specific molecular targets, depending on its application. In biological systems, the thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved vary based on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- Methyl 2-(1,2-thiazol-5-yl)propanoate
- 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine
Uniqueness
Methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring and the presence of both amino and ester functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry research.
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)4-5(8)6-2-3-9-12-6/h2-3,5H,4,8H2,1H3/t5-/m0/s1 |
Clave InChI |
ZPBNKAKBGGRHNV-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC=NS1)N |
SMILES canónico |
COC(=O)CC(C1=CC=NS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)

